Cas no 249515-07-9 ([4-(Benzyloxy)-3,5-dibromophenyl]methanol)

[4-(Benzyloxy)-3,5-dibromophenyl]methanol is a brominated aromatic compound featuring a benzyl-protected hydroxyl group and a hydroxymethyl substituent. Its key advantages include its utility as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty materials. The dibromo substitution pattern enhances reactivity for selective functionalization, while the benzyloxy group provides stability under various reaction conditions. The hydroxymethyl moiety offers further derivatization potential, enabling linkage to other molecular frameworks. This compound is valued for its versatility in cross-coupling reactions and as a building block for complex heterocyclic systems. High purity grades ensure consistent performance in research and industrial applications.
[4-(Benzyloxy)-3,5-dibromophenyl]methanol structure
249515-07-9 structure
商品名:[4-(Benzyloxy)-3,5-dibromophenyl]methanol
CAS番号:249515-07-9
MF:C14H12Br2O2
メガワット:372.051882743835
MDL:MFCD03862628
CID:5073712

[4-(Benzyloxy)-3,5-dibromophenyl]methanol 化学的及び物理的性質

名前と識別子

    • [4-(benzyloxy)-3,5-dibromophenyl]methanol
    • (3,5-dibromo-4-phenylmethoxyphenyl)methanol
    • [4-(Benzyloxy)-3,5-dibromophenyl]methanol
    • MDL: MFCD03862628
    • インチ: 1S/C14H12Br2O2/c15-12-6-11(8-17)7-13(16)14(12)18-9-10-4-2-1-3-5-10/h1-7,17H,8-9H2
    • InChIKey: GONANTFRLMLXER-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=C(CO)C=C(C=1OCC1C=CC=CC=1)Br

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 18
  • 回転可能化学結合数: 4
  • 複雑さ: 232
  • 疎水性パラメータ計算基準値(XlogP): 3.9
  • トポロジー分子極性表面積: 29.5

[4-(Benzyloxy)-3,5-dibromophenyl]methanol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB518155-500mg
[4-(Benzyloxy)-3,5-dibromophenyl]methanol
249515-07-9
500mg
€280.60 2023-09-02
abcr
AB518155-250mg
[4-(Benzyloxy)-3,5-dibromophenyl]methanol; .
249515-07-9
250mg
€209.70 2024-04-18
abcr
AB518155-1g
[4-(Benzyloxy)-3,5-dibromophenyl]methanol; .
249515-07-9
1g
€367.90 2024-04-18
abcr
AB518155-500 mg
[4-(Benzyloxy)-3,5-dibromophenyl]methanol
249515-07-9
500MG
€264.60 2022-07-29
abcr
AB518155-5g
[4-(Benzyloxy)-3,5-dibromophenyl]methanol; .
249515-07-9
5g
€1179.40 2024-04-18
abcr
AB518155-10g
[4-(Benzyloxy)-3,5-dibromophenyl]methanol; .
249515-07-9
10g
€1966.20 2024-04-18
A2B Chem LLC
BA19255-5g
[4-(Benzyloxy)-3,5-dibromophenyl]methanol
249515-07-9 95%
5g
$898.00 2024-04-20
Aaron
AR01K5VN-1g
[4-(Benzyloxy)-3,5-dibromophenyl]methanol
249515-07-9 95%
1g
$395.00 2025-02-12
Aaron
AR01K5VN-5g
[4-(Benzyloxy)-3,5-dibromophenyl]methanol
249515-07-9
5g
$1153.00 2023-12-14
A2B Chem LLC
BA19255-250mg
[4-(Benzyloxy)-3,5-dibromophenyl]methanol
249515-07-9 95%
250mg
$181.00 2024-04-20

[4-(Benzyloxy)-3,5-dibromophenyl]methanol 関連文献

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[4-(Benzyloxy)-3,5-dibromophenyl]methanolに関する追加情報

[4-(Benzyloxy)-3,5-dibromophenyl]methanol (CAS No. 249515-07-9): An Overview of Its Synthesis, Properties, and Applications in Medicinal Chemistry

[4-(Benzyloxy)-3,5-dibromophenyl]methanol (CAS No. 249515-07-9) is a versatile compound with significant potential in the field of medicinal chemistry. This compound is characterized by its unique structural features, which include a benzyloxy group and two bromine atoms attached to a phenyl ring. These functional groups contribute to its chemical stability and reactivity, making it an attractive candidate for various applications in drug discovery and development.

The synthesis of [4-(Benzyloxy)-3,5-dibromophenyl]methanol typically involves a multi-step process. One common approach starts with the bromination of 4-benzyloxyphenol to form 3,5-dibromo-4-benzyloxyphenol. This intermediate is then reduced to the corresponding alcohol using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The choice of reducing agent can influence the yield and purity of the final product, and careful optimization of reaction conditions is essential to achieve high-quality results.

In recent years, significant advancements have been made in understanding the properties and applications of [4-(Benzyloxy)-3,5-dibromophenyl]methanol. One notable area of research is its potential as a building block for the synthesis of more complex molecules with therapeutic properties. For instance, studies have shown that compounds derived from [4-(Benzyloxy)-3,5-dibromophenyl]methanol can exhibit potent anti-inflammatory and anti-cancer activities. These findings have sparked interest in exploring its use as a lead compound for drug development.

The physical and chemical properties of [4-(Benzyloxy)-3,5-dibromophenyl]methanol are well-documented. It is a white crystalline solid with a melting point of approximately 120-122°C. The compound is soluble in common organic solvents such as ethanol, methanol, and dichloromethane but has limited solubility in water. These solubility characteristics make it suitable for use in various chemical reactions and analytical techniques.

Spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are commonly used to characterize [4-(Benzyloxy)-3,5-dibromophenyl]methanol. NMR spectroscopy provides detailed information about the molecular structure, including the positions of functional groups and the connectivity of atoms. MS analysis helps to confirm the molecular weight and purity of the compound. These analytical methods are crucial for ensuring the quality and consistency of the synthesized product.

One of the key applications of [4-(Benzyloxy)-3,5-dibromophenyl]methanol is in the development of targeted therapies for various diseases. For example, researchers have investigated its use as a precursor for synthesizing compounds that can selectively target cancer cells while minimizing toxicity to healthy tissues. This approach leverages the unique chemical properties of [4-(Benzyloxy)-3,5-dibromophenyl]methanol to design molecules with enhanced pharmacological profiles.

In addition to its potential in cancer therapy, [4-(Benzyloxy)-3,5-dibromophenyl]methanol has also shown promise in other therapeutic areas. Studies have demonstrated its ability to modulate specific biological pathways involved in inflammation and immune response. This makes it a valuable tool for developing treatments for inflammatory diseases such as arthritis and asthma.

The safety profile of [4-(Benzyloxy)-3,5-dibromophenyl]methanol is an important consideration in its application as a pharmaceutical agent. Preclinical studies have generally shown that it is well-tolerated at therapeutic doses, with minimal adverse effects observed in animal models. However, further research is needed to fully understand its long-term safety and potential side effects in humans.

In conclusion, [4-(Benzyloxy)-3,5-dibromophenyl]methanol (CAS No. 249515-07-9) is a promising compound with diverse applications in medicinal chemistry. Its unique structural features and favorable chemical properties make it an attractive candidate for drug discovery and development. Ongoing research continues to uncover new possibilities for its use in treating various diseases, highlighting its potential as a valuable tool in modern pharmaceutical science.

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Amadis Chemical Company Limited
(CAS:249515-07-9)[4-(Benzyloxy)-3,5-dibromophenyl]methanol
A1150524
清らかである:99%/99%
はかる:1g/5g
価格 ($):346.0/1038.0